N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated solvents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine is unique due to its combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11ClF3N7S |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H11ClF3N7S/c17-10-2-1-3-11(18)9(10)8-26-6-5-13(25-26)21-16-23-22-14(28-16)12-4-7-27(24-12)15(19)20/h1-7,15H,8H2,(H,21,23,25) |
InChI Key |
OQWPHXQWJWHBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)C4=NN(C=C4)C(F)F)F |
Origin of Product |
United States |
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